molecular formula C8H5FO2S B13485469 3-Ethynylbenzene-1-sulfonyl fluoride

3-Ethynylbenzene-1-sulfonyl fluoride

Cat. No.: B13485469
M. Wt: 184.19 g/mol
InChI Key: UZHIMCHDLONTFD-UHFFFAOYSA-N
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Description

3-Ethynylbenzene-1-sulfonyl fluoride is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylbenzene-1-sulfonyl fluoride typically involves the introduction of the ethynyl group onto a benzene ring followed by sulfonylation. One common method is the electrophilic aromatic substitution reaction, where an ethynyl group is introduced to the benzene ring using acetylene derivatives under specific conditions. The sulfonylation step involves the reaction of the ethynylbenzene with sulfonyl fluoride reagents under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by sulfonylation using advanced catalytic processes. These methods ensure high yield and purity of the compound, making it suitable for various industrial applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ethynyl group is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups, such as sulfonamides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed:

Scientific Research Applications

3-Ethynylbenzene-1-sulfonyl fluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethynylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets through its sulfonyl fluoride group. This group acts as an electrophilic warhead, reacting with nucleophilic sites on target molecules. The ethynyl group can also participate in various reactions, contributing to the compound’s overall reactivity. These interactions can lead to the inhibition of enzymes or modification of biological pathways .

Comparison with Similar Compounds

    Benzene-1-sulfonyl fluoride: Lacks the ethynyl group, resulting in different reactivity and applications.

    3-Ethynylbenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.

    4-Ethynylbenzene-1-sulfonyl fluoride: Positional isomer with the ethynyl group at the para position.

Uniqueness: 3-Ethynylbenzene-1-sulfonyl fluoride is unique due to the presence of both the ethynyl and sulfonyl fluoride groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and materials science .

Properties

Molecular Formula

C8H5FO2S

Molecular Weight

184.19 g/mol

IUPAC Name

3-ethynylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H5FO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H

InChI Key

UZHIMCHDLONTFD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)S(=O)(=O)F

Origin of Product

United States

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